![molecular formula C22H22N6O3 B384020 6-imino-N-(3-methoxypropyl)-2-oxo-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B384020.png)
6-imino-N-(3-methoxypropyl)-2-oxo-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-imino-N-(3-methoxypropyl)-2-oxo-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound belonging to the class of dipyridopyrimidines This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyrimidine ring, and various functional groups such as an imino group, a methoxypropyl group, and a pyridinylmethyl group
Preparation Methods
The synthesis of 6-imino-N-(3-methoxypropyl)-2-oxo-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the formation of the pyrimidine ring through a cyclization reaction. This can be achieved by reacting appropriate precursors such as 2-aminopyridine with a carbonyl compound under acidic or basic conditions.
Introduction of Functional Groups: Subsequent steps involve the introduction of various functional groups. For instance, the imino group can be introduced through a reaction with an amine, while the methoxypropyl group can be added via an alkylation reaction.
Final Cyclization and Purification: The final step involves the cyclization of the intermediate compounds to form the desired dipyridopyrimidine structure. The product is then purified using techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
6-imino-N-(3-methoxypropyl)-2-oxo-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups such as the methoxypropyl group can be replaced with other substituents.
Hydrolysis: Hydrolysis reactions can cleave the amide bond, resulting in the formation of carboxylic acid and amine derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and acidic or basic conditions for hydrolysis. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-imino-N-(3-methoxypropyl)-2-oxo-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structure allows it to interact with various biological targets.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. Its ability to modulate specific molecular pathways makes it a promising candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-imino-N-(3-methoxypropyl)-2-oxo-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, the compound can interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
6-imino-N-(3-methoxypropyl)-2-oxo-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can be compared with other similar compounds, such as:
2-imino-1-(3-methoxypropyl)-3-[(4-methylphenyl)sulfonyl]-1,2-dihydro-5H-dipyrido[1,2-a2,3-d]pyrimidin-5-one: This compound has a similar dipyridopyrimidine structure but with different substituents, leading to variations in its chemical and biological properties.
2-imino-10-methyl-3-(4-morpholinylcarbonyl)-1-(3-pyridinylmethyl)-1,2-dihydro-5H-dipyrido[1,2-a2,3-d]pyrimidin-5-one: Another related compound with a different set of functional groups, which may result in distinct reactivity and applications.
The uniqueness of 6-imino-N-(3-methoxypropyl)-2-oxo-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[840
Properties
Molecular Formula |
C22H22N6O3 |
|---|---|
Molecular Weight |
418.4g/mol |
IUPAC Name |
6-imino-N-(3-methoxypropyl)-2-oxo-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C22H22N6O3/c1-31-12-4-8-25-21(29)16-13-17-20(26-18-5-2-3-11-27(18)22(17)30)28(19(16)23)14-15-6-9-24-10-7-15/h2-3,5-7,9-11,13,23H,4,8,12,14H2,1H3,(H,25,29) |
InChI Key |
GPFHCYCKPFLKCW-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CC4=CC=NC=C4 |
Canonical SMILES |
COCCCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


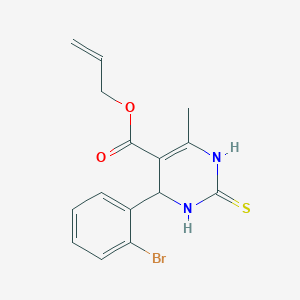
![2-(ethylsulfanyl)-6-[4-(prop-2-en-1-yloxy)phenyl]-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B383940.png)
![N-(4-chlorophenyl)-2-({3-cyano-6-[4-(prop-2-en-1-yloxy)phenyl]-4-(trifluoromethyl)pyridin-2-yl}sulfanyl)acetamide](/img/structure/B383941.png)
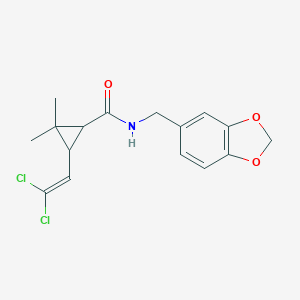
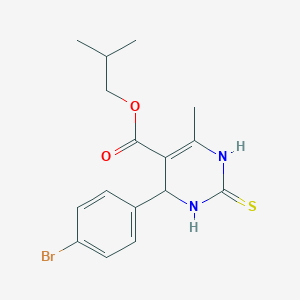

![2-{[3-cyano-6-(4-propoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B383948.png)
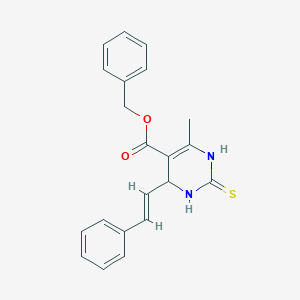
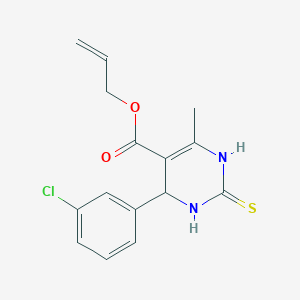
![benzyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B383953.png)
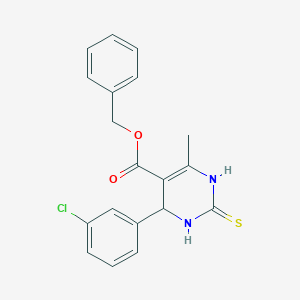
![4-Benzyl-1-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperidine](/img/structure/B383955.png)
![2-methylpropyl 8-methyl-6-[4-(methylsulfanyl)phenyl]-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B383957.png)

